molecular formula C19H31N3O3 B6082751 3-Hydroxy-5,5-dimethyl-2-[2-[4-(2-methylpropanoyl)piperazin-1-yl]ethyliminomethyl]cyclohex-2-en-1-one

3-Hydroxy-5,5-dimethyl-2-[2-[4-(2-methylpropanoyl)piperazin-1-yl]ethyliminomethyl]cyclohex-2-en-1-one

Cat. No.: B6082751
M. Wt: 349.5 g/mol
InChI Key: SISQFBOALDTIIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-5,5-dimethyl-2-[2-[4-(2-methylpropanoyl)piperazin-1-yl]ethyliminomethyl]cyclohex-2-en-1-one is a complex organic compound with a unique structure that includes a cyclohexene ring, a piperazine moiety, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5,5-dimethyl-2-[2-[4-(2-methylpropanoyl)piperazin-1-yl]ethyliminomethyl]cyclohex-2-en-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the piperazine moiety: This step involves the nucleophilic substitution reaction where the piperazine ring is introduced.

    Functional group modifications: Various functional groups such as hydroxyl, methyl, and iminomethyl groups are introduced through specific reactions like oxidation, reduction, and alkylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale reactors: To carry out the Diels-Alder reaction and subsequent steps.

    Purification processes: Such as crystallization, distillation, and chromatography to obtain the pure compound.

    Quality control: Ensuring the compound meets the required specifications through techniques like NMR, IR, and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The iminomethyl group can be reduced to an amine.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products Formed

    Oxidation products: Ketones or aldehydes.

    Reduction products: Amines.

    Substitution products: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Receptor Binding: Investigated for its ability to bind to certain biological receptors.

Medicine

    Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: Potential use in the treatment of various diseases.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Chemical Manufacturing: Employed in the production of other chemicals.

Mechanism of Action

The mechanism by which 3-Hydroxy-5,5-dimethyl-2-[2-[4-(2-methylpropanoyl)piperazin-1-yl]ethyliminomethyl]cyclohex-2-en-1-one exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways Involved: Modulation of biochemical pathways such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-5,5-dimethylcyclohex-2-en-1-one: Lacks the piperazine and iminomethyl groups.

    2-[4-(2-Methylpropanoyl)piperazin-1-yl]ethyliminomethylcyclohex-2-en-1-one: Lacks the hydroxyl group.

Uniqueness

    Structural Complexity: The presence of multiple functional groups and a piperazine moiety makes it unique.

Properties

IUPAC Name

3-hydroxy-5,5-dimethyl-2-[2-[4-(2-methylpropanoyl)piperazin-1-yl]ethyliminomethyl]cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O3/c1-14(2)18(25)22-9-7-21(8-10-22)6-5-20-13-15-16(23)11-19(3,4)12-17(15)24/h13-14,23H,5-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISQFBOALDTIIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)CCN=CC2=C(CC(CC2=O)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.